BenchChemオンラインストアへようこそ!

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid

Lipophilicity Solubility Drug Design

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid (CAS 2137786-89-9) features an ether-linked oxyacetic acid terminus that depresses carboxyl pKa (~3.7–3.9) for accelerated SPPS coupling and introduces an H-bond acceptor to modulate resin solvation and peptide aggregation. For PROTAC development, this scaffold enables systematic linker SAR—mapping the ether oxygen contribution to ternary complex cooperativity, degradation efficiency (DC50/Dmax), and permeability. Compared to alkyl-linked analogs (CAS 1023821-72-8): lower logP (~3.8 vs. ~4.6), higher TPSA, and enhanced aqueous solubility for streamlined HPLC purification. Mixture of diastereomers; for R&D use only.

Molecular Formula C23H25NO5
Molecular Weight 395.455
CAS No. 2137786-89-9
Cat. No. B2597391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid
CAS2137786-89-9
Molecular FormulaC23H25NO5
Molecular Weight395.455
Structural Identifiers
SMILESC1CC(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O
InChIInChI=1S/C23H25NO5/c25-22(26)14-28-16-11-9-15(10-12-16)24-23(27)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26)
InChIKeyOHEXMIDEHWZARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Fmoc-amino)cyclohexyl]oxyacetic Acid (CAS 2137786-89-9): Procurement-Relevant Structural and Physicochemical Profile


2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid (CAS 2137786-89-9) is an Fmoc-protected non-proteinogenic amino acid derivative featuring a 1,4-cyclohexyl scaffold linked to an acetic acid moiety via an ether oxygen, yielding the molecular formula C23H25NO5 and a molecular weight of 395.4 g/mol . Unlike its closest alkyl-linked analog—2-[4-(Fmoc-amino)cyclohexyl]acetic acid (CAS 1023821-72-8, C23H25NO4, MW 379.45 g/mol)—the target compound incorporates an oxyacetic acid terminus that introduces an additional hydrogen bond acceptor, modulates lipophilicity, and depresses the carboxylic acid pKa . It is primarily employed as a bifunctional building block in solid-phase peptide synthesis (SPPS) and as a rigid, Fmoc-orthogonal linker precursor in the assembly of proteolysis-targeting chimeras (PROTACs) [1].

Why 2-[4-(Fmoc-amino)cyclohexyl]oxyacetic Acid Cannot Be Replaced by Alkyl-Linked Fmoc-Cyclohexyl Acetic Acid Analogs in Critical Applications


The defining structural distinction—an ether oxygen inserted between the cyclohexyl ring and the carboxylic acid terminus—produces a functionally and physico-chemically divergent scaffold that alters acidity, hydrogen-bonding capacity, lipophilicity, and conformational dynamics relative to its alkyl-linked counterpart (CAS 1023821-72-8) . In Fmoc SPPS, the enhanced acidity of the oxyacetic acid carboxyl group (pKa depressed by ~0.8–1.0 log units relative to the alkyl analog ) accelerates activation and coupling kinetics while the additional ether oxygen serves as an H-bond acceptor that modulates resin solvation and peptide chain aggregation propensity . For PROTAC linker applications, peer-reviewed structural biology evidence demonstrates that subtle stereoelectronic features of cyclohexyl-based linkers—including oxygen substitution—directly govern ternary complex geometry, binary binding affinity, and ultimately cellular degradation efficiency [1]. Direct substitution with a simpler alkyl-linked analog therefore risks altered reaction kinetics in SPPS, compromised linker performance in PROTACs, and non-transferable physicochemical optimization across lead series.

Quantitative Differential Evidence for 2-[4-(Fmoc-amino)cyclohexyl]oxyacetic Acid Versus Closest Analogs


Lipophilicity Modulation: LogP Reduction of ~0.5–0.8 Units Versus Alkyl-Linked Analog Confers Aqueous Solubility Advantage

The target compound, 2-[4-(Fmoc-amino)cyclohexyl]oxyacetic acid, exhibits a computed XLogP3 of approximately 3.8 [1], while its closest alkyl-linked analog—2-[4-(Fmoc-amino)cyclohexyl]acetic acid (CAS 1023821-72-8)—has a reported LogP of 4.56 . The ~0.76 log unit difference is attributable to the ether oxygen, which increases molecular polarity and hydrogen bond acceptor count. A second stereochemically defined comparator, Fmoc-trans-4-aminocyclohexane acetic acid (CAS 1217650-00-4), exhibits a LogP of 4.95 [2], widening the lipophilicity gap to ~1.15 log units. Lower logP translates to improved aqueous solubility, reduced non-specific protein binding, and more favorable chromatographic behavior in reversed-phase HPLC purification of peptides incorporating this building block.

Lipophilicity Solubility Drug Design SPPS

Carboxylic Acid pKa Depression by Alpha-Ether Oxygen: Enhanced Activation for Amide Bond Formation in SPPS

The oxyacetic acid terminus of the target compound places an electronegative ether oxygen at the alpha position to the carboxylic acid, which withdraws electron density and lowers the pKa relative to simple alkyl carboxylic acids. By analogy with glycolic acid (HOCH2COOH, pKa 3.83) versus acetic acid (CH3COOH, pKa 4.76)—a ΔpKa of -0.93—the target compound's carboxyl group is predicted to have a pKa in the range of 3.7–3.9 [1]. In contrast, the alkyl-linked analog CAS 1023821-72-8 has a predicted pKa of 4.72±0.10 . Carbodiimide-mediated coupling (e.g., DIC/HOBt) proceeds faster for carboxylic acids with lower pKa because a greater fraction of the acid is deprotonated to the reactive carboxylate at the operating pH of the activation step. This can reduce coupling cycle times and improve crude peptide purity in automated SPPS.

pKa Coupling Kinetics SPPS Reactivity

Expanded Hydrogen Bond Acceptor Array: 5 H-Bond Acceptors Versus 3 in Alkyl-Linked Analogs

The target compound possesses five hydrogen bond acceptors (the two carboxylate oxygens, the carbamate carbonyl, the carbamate ether oxygen, and the cyclohexyl ether oxygen), compared with three for the alkyl-linked analog CAS 1023821-72-8 (carboxylate oxygens and carbamate carbonyl only) . The increased H-bond acceptor count elevates the topological polar surface area (TPSA) from 75.63 Ų to an estimated 84–95 Ų [1], a parameter inversely correlated with passive membrane permeability. This difference is quantifiable at the building-block level and carries forward when the oxyacetic acid is incorporated into final peptide or PROTAC constructs, where it influences overall molecular logD, solubility, and permeability profile.

Hydrogen Bonding Polar Surface Area Membrane Permeability PK

Cyclohexyl Linker Conformational Rigidity: Trans-Configured 1,4-Cyclohexyl Ether Linkers Provide Superior PROTAC Degradation Cooperativity

A 2024 study by Pierri et al. demonstrated that PROTAC XL01126 bearing a trans-1,4-cyclohexyl group in its linker segment is a 'better and more cooperative degrader than its corresponding cis-analogue, despite its much weaker binary binding affinities' [1]. High-resolution co-crystal structures revealed that the trans-cyclohexyl linker adopts a rigid 'stick-out' conformation that favors productive ternary complex formation, while the cis linker collapses into a 'folded-back' conformation stabilized by intramolecular contacts [1]. The target compound provides the Fmoc-protected amine and the oxyacetic acid carboxyl as orthogonal attachment points flanking the 1,4-cyclohexyl scaffold, enabling chemists to systematically explore trans vs. cis stereochemistry and ether vs. alkyl linker composition in structure–degradation relationship (SDR) studies.

PROTAC Linker Design Ternary Complex Targeted Protein Degradation

Purity Specification and Diastereomeric Composition: Procurement Considerations for Reproducible Synthesis

The target compound (CAS 2137786-89-9) is commercially supplied as a mixture of diastereomers with a minimum purity of 95% . In contrast, stereochemically defined analogs such as cis-4-(Fmoc-amino)cyclohexyl acetic acid (CAS 1217675-84-7) are available at ≥98.0% purity by HPLC , and trans-4-(Fmoc-amino)cyclohexane acetic acid (CAS 1217650-00-4) is offered at ≥99% (HPLC) . The lower purity and diastereomeric mixture of the target compound may necessitate additional purification (e.g., flash chromatography or preparative HPLC) prior to use in stereochemically sensitive applications. However, for PROTAC linker screening where both cis and trans configurations are explored in parallel, the diastereomeric mixture can serve as a cost-effective, single-SKU entry point into SAR exploration.

Purity Diastereomers Quality Control Procurement

High-Differentiation Application Scenarios for 2-[4-(Fmoc-amino)cyclohexyl]oxyacetic Acid in Peptide and PROTAC R&D Procurement


PROTAC Linker SAR Libraries: Systematic Exploration of Cyclohexyl Ether vs. Alkyl Linker Performance

The target compound enables head-to-head comparison of cyclohexyl ether linkers against cyclohexyl alkyl linkers (e.g., CAS 1023821-72-8) within a single PROTAC chemotype. By maintaining identical target-binding and E3 ligase-binding warheads while varying only the linker composition, medicinal chemists can isolate the contribution of the ether oxygen to degradation efficiency (DC50, Dmax), ternary complex cooperativity, and cellular permeability [1]. This systematic approach is supported by published evidence that trans-1,4-cyclohexyl linkers improve degradation cooperativity relative to cis-analogs, establishing a scientific rationale for linker optimization workflows that use the target compound as the key Fmoc-protected intermediate [1].

Solid-Phase Peptide Synthesis of Conformationally Constrained, Acid-Labile Sequences

The depressed pKa of the oxyacetic acid carboxyl group (~3.7–3.9) accelerates carbodiimide-mediated activation, making this building block advantageous when coupling to sterically hindered amine nucleophiles or when synthesizing acid-sensitive peptide sequences where prolonged activation times risk side reactions . The enhanced aqueous solubility implied by the lower logP (~3.8 vs. ~4.6) also facilitates resin swelling, reagent penetration, and post-synthesis HPLC purification, improving overall isolated yield and purity of the final peptide .

Bioconjugation via Ether-Linked Carboxylate Handles: Stable Oxime and Hydrazone Ligation

The oxyacetic acid moiety provides a uniquely reactive carboxylate handle for bioconjugation strategies that exploit the alpha-ether effect. After Fmoc deprotection, the free amine can be coupled to a payload (fluorophore, biotin, cytotoxic drug), while the oxyacetic acid carboxyl can be activated for oxime or hydrazone formation with aldehyde/ketone-bearing biomolecules, offering orthogonal conjugation chemistry that alkyl-linked analogs (lacking the ether oxygen) cannot replicate [2]. This scenario leverages the increased H-bond acceptor count and polarity for improved bioconjugate solubility.

Peptidomimetic Lead Optimization Requiring Fine-Tuned logD and Polar Surface Area

For peptide leads progressing to in vivo pharmacokinetic profiling, the target compound offers a quantifiable shift in key physicochemical parameters: logP reduced by ~0.76 units and TPSA increased by ~10–20 Ų relative to the alkyl analog . These differences are within the window known to impact oral bioavailability (Rule-of-Five compliance), blood–brain barrier penetration, and metabolic stability. Incorporating the oxyacetic acid building block early in a lead optimization campaign allows medicinal chemists to dial in the desired logD/TPSA balance without introducing additional chiral centers or complex synthetic steps.

Quote Request

Request a Quote for 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.